molecular formula C13H19ClO B2454035 3,5-Dimethyladamantane-1-carbonyl chloride CAS No. 3124-87-6

3,5-Dimethyladamantane-1-carbonyl chloride

Cat. No.: B2454035
CAS No.: 3124-87-6
M. Wt: 226.74
InChI Key: RZEJREVONLVTCU-UHFFFAOYSA-N
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Description

Historical Development and Significance of Adamantane (B196018) Frameworks in Organic Chemistry

The existence of adamantane (C₁₀H₁₆), a hydrocarbon with a diamond-like structure, was first suggested in 1924 by H. Decker. googleapis.com However, it was not until 1933 that it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. google.com The first successful, albeit low-yield, laboratory synthesis was achieved by Vladimir Prelog in 1941. google.com A more practical synthesis was later discovered by Paul von Ragué Schleyer in 1957, which involved a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.

The discovery of adamantane and its subsequent synthetic accessibility launched a new area of chemistry focused on polyhedral organic compounds. googleapis.com Adamantane derivatives have since found diverse and significant applications in medicinal chemistry, materials science, and nanotechnology. chemicalbook.com Their unique properties have led to their use in pharmaceuticals, polymers, and thermally stable lubricants. googleapis.com The adamantane moiety is a structural backbone in numerous clinically approved drugs, highlighting its importance in the pharmaceutical industry. libretexts.org

The Unique Structural Architecture and Rigidity of Adamantane and its Methylated Derivatives

Adamantane is the simplest diamondoid, a class of molecules whose carbon atom arrangement is the same as in a diamond crystal. googleapis.com This structure, composed of three fused cyclohexane (B81311) rings in a "chair" conformation, results in a highly symmetrical (Td symmetry), rigid, and virtually strain-free molecule. googleapis.com This inherent rigidity and structural stability are key characteristics that are imparted to its derivatives. stackexchange.com

The properties of adamantane can be modified through the addition of functional groups, such as methyl groups. Methylated adamantanes, like 1,3-dimethyladamantane, retain the core rigidity of the parent structure. The addition of methyl groups can influence the molecule's physical and chemical properties, including its lipophilicity and oxidation stability. researchgate.netresearchgate.net For instance, studies have shown that methyl substitution on the tertiary carbons of adamantane can enhance its oxidation stability. researchgate.net The rigid, bulky nature of the adamantyl group is a desirable feature in drug design, often referred to as a "lipophilic bullet" that can enhance pharmacological properties. researchgate.net

PropertyAdamantane
Chemical FormulaC₁₀H₁₆
Molar Mass136.238 g·mol⁻¹
AppearanceWhite crystalline solid
Melting Point270 °C (sublimes)
SymmetryTd
StructureFusion of three cyclohexane rings

Positioning of 3,5-Dimethyladamantane-1-carbonyl chloride as a Key Synthetic Intermediate in Adamantane Functionalization

The functionalization of the adamantane cage, particularly at its bridgehead (tertiary) positions, is a central theme in adamantane chemistry. chemicalbook.com This allows for the attachment of various chemical moieties, creating a vast library of derivatives with tailored properties. Acid chlorides, such as this compound, are highly reactive and versatile intermediates in organic synthesis.

The synthesis of this compound typically begins with the corresponding carboxylic acid, 3,5-dimethyladamantane-1-carboxylic acid. This precursor can be prepared from 1,3-dimethyladamantane. The carboxylic acid is then converted to the highly reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). libretexts.orglibretexts.org

The significance of this compound lies in its ability to act as a building block for introducing the 3,5-dimethyladamantyl moiety into a wide range of molecules. As a reactive acylating agent, it readily undergoes nucleophilic acyl substitution reactions. libretexts.orglibretexts.org For example:

Amide Formation: It reacts with primary or secondary amines to form stable amide derivatives. This is one of the most efficient methods for creating amide linkages. hud.ac.ukresearchgate.net

Ester Formation: It reacts with alcohols to produce esters. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyladamantane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEJREVONLVTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethyladamantane 1 Carbonyl Chloride

Synthesis from 3,5-Dimethyladamantane-1-carboxylic Acid

The conversion of 3,5-Dimethyladamantane-1-carboxylic acid to its acyl chloride derivative is a crucial step for subsequent chemical reactions, such as amide or ester formation. This transformation is typically achieved through direct chlorination methods.

Direct Conversion utilizing Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) is a standard and effective method for preparing acyl chlorides. masterorganicchemistry.comlibretexts.org In this process, the hydroxyl group of the carboxylic acid is replaced by a chloride atom. The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride product. masterorganicchemistry.comyoutube.com

The reaction mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent steps that result in the formation of a chlorosulfite intermediate. This intermediate is a much better leaving group than the original hydroxyl group, facilitating the final nucleophilic attack by the chloride ion on the carbonyl carbon to yield the final acyl chloride product. libretexts.orglibretexts.org

General Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and purity of 3,5-Dimethyladamantane-1-carbonyl chloride, several reaction parameters can be optimized. The choice of solvent, temperature, and the use of a catalyst are critical.

Commonly, the reaction is carried out by refluxing the carboxylic acid in neat thionyl chloride. commonorganicchemistry.com However, an inert solvent can also be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. youtube.comcommonorganicchemistry.com The catalyst works by reacting with thionyl chloride to form a Vilsmeier intermediate, which is a more potent acylating agent. Careful control of the reaction temperature is necessary to prevent side reactions and decomposition of the product. Post-reaction, excess thionyl chloride is typically removed by distillation due to its low boiling point. youtube.com

ParameterConditionPurpose/Effect
Reagent Thionyl Chloride (SOCl₂)Converts carboxylic acid to acyl chloride.
Catalyst N,N-Dimethylformamide (DMF)Accelerates the reaction rate.
Temperature RefluxEnsures the reaction proceeds to completion.
Solvent Neat (excess SOCl₂) or inert solvent (e.g., DCM)Provides the reaction medium.
Work-up DistillationRemoves excess thionyl chloride and byproducts.

Precursor Synthesis of 3,5-Dimethyladamantane-1-carboxylic Acid

The direct precursor, 3,5-Dimethyladamantane-1-carboxylic acid, can be synthesized from 3,5-dimethyl-1-adamantanol. This reaction is a type of carboxylation, where a carboxyl group is introduced onto the adamantane (B196018) skeleton.

A documented method involves reacting 3,5-dimethyl-1-adamantanol with formic acid in the presence of concentrated sulfuric acid. echemi.com The reaction proceeds by generating a tertiary carbocation at the 1-position of the dimethyladamantane structure, which is then carboxylated. This method has been reported to achieve a high yield of the desired carboxylic acid. echemi.com

ReactantReagentProductReported Yield
3,5-Dimethyl-1-adamantanolFormic Acid, Sulfuric Acid3,5-Dimethyladamantane-1-carboxylic acid92.6% echemi.com

Advanced Synthetic Approaches to Adamantane Carbonyl Chlorides

Beyond the standard conversion of a pre-existing carboxylic acid, advanced synthetic strategies can be employed to directly functionalize the adamantane cage to introduce a carbonyl chloride or a precursor group. These methods often leverage the unique reactivity of the adamantane structure, involving carbocation or radical intermediates. nih.govresearchgate.net

Exploration of Carbocation Rearrangements

The synthesis of substituted adamantanes can be achieved through carbocation-mediated rearrangements of other polycyclic hydrocarbon precursors. uni-giessen.de The adamantane cage represents a thermodynamically stable "hydrocarbon sink," meaning that various isomeric tricyclodecanes can rearrange in the presence of a Lewis acid to form the more stable adamantane skeleton. acs.orgrsc.org

These rearrangements, such as the Wagner-Meerwein rearrangement, proceed through a series of 1,2-alkyl shifts. uni-giessen.de By carefully choosing the precursor and reaction conditions, it is possible to trap the resulting adamantyl carbocation with a suitable nucleophile or functional group precursor. While not a direct route to the carbonyl chloride, this approach can be used to synthesize functionalized adamantanes that can then be converted to the target molecule. For example, a rearrangement could be designed to introduce a functional group at a bridgehead position which is then transformed into a carboxylic acid or carbonyl chloride.

Radical-Mediated Functionalization Routes

Direct C-H functionalization offers an atom-economical route to substituted adamantanes by avoiding the need for pre-functionalized starting materials. nih.govacs.org Radical-mediated reactions are particularly well-suited for this purpose due to the stability of the adamantyl radical. nih.gov

One of the earliest examples of this approach is the radical chlorocarbonylation of adamantane. nih.gov This reaction typically uses oxalyl chloride in the presence of a radical initiator, such as benzoyl peroxide. The process involves the abstraction of a hydrogen atom from a tertiary position on the adamantane cage to form a stable adamantyl radical. This radical is then trapped by a carbonyl source, like carbon monoxide generated in situ, to form an acyl radical, which subsequently reacts to form the acyl chloride. nih.gov This method allows for the direct conversion of a C-H bond to a C-COCl bond, representing a powerful and direct synthetic strategy. nih.gov

Reactivity Profiles and Transformational Pathways of 3,5 Dimethyladamantane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. khanacademy.org The highly reactive nature of the carbonyl chloride group in 3,5-Dimethyladamantane-1-carbonyl chloride allows for its conversion into a variety of other functional groups.

This compound readily reacts with alcohols to form the corresponding esters. This reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq The general reaction is as follows:

R-OH + (CH₃)₂Ad-COCl → (CH₃)₂Ad-COOR + HCl

Similarly, reaction with a carboxylate salt yields an acid anhydride. This can be used to synthesize both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iq

R-COO⁻Na⁺ + (CH₃)₂Ad-COCl → (CH₃)₂Ad-CO-O-CO-R + NaCl

The bulky adamantyl group can sterically hinder the approach of the nucleophile, which may necessitate longer reaction times or more forcing conditions compared to less hindered acyl chlorides.

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of N-substituted 3,5-dimethyladamantane-1-carboxamides. hud.ac.uk The reaction proceeds rapidly, often at room temperature, and typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the liberated HCl. Alternatively, an inexpensive base like sodium hydroxide can be used. uomustansiriyah.edu.iq

The general procedure involves the addition of the acyl chloride to a solution of the amine in a suitable solvent. fishersci.it The resulting amides are often crystalline solids and can be purified by recrystallization.

Reactant 1Reactant 2Product
This compoundAmmonia3,5-Dimethyladamantane-1-carboxamide
This compoundPrimary Amine (R-NH₂)N-Alkyl-3,5-dimethyladamantane-1-carboxamide
This compoundSecondary Amine (R₂-NH)N,N-Dialkyl-3,5-dimethyladamantane-1-carboxamide

This table represents generalized reactions for amide synthesis.

Furthermore, isocyanates derived from adamantane (B196018) derivatives can react with various anilines to produce a series of 1,3-disubstituted ureas. mdpi.com For instance, 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane has been used to synthesize ureas with yields ranging from 29% to 74%. mdpi.com

While direct conversion of acyl chlorides to thioamides is less common, a potential pathway involves the conversion of the corresponding amide to a thioamide using reagents like Lawesson's reagent. More directly, adamantane-containing isothiocyanates can serve as precursors to thioureas. The synthesis of adamantyl-substituted thioureas has been documented, showcasing the utility of isothiocyanate intermediates in accessing this class of compounds.

Electrophilic Reaction Modalities

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comchemguide.co.uk

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com The general reaction is depicted below:

(CH₃)₂Ad-COCl + Ar-H --(AlCl₃)--> (CH₃)₂Ad-CO-Ar + HCl

The resulting aryl adamantyl ketones are often solids and can be purified by standard techniques. The bulky nature of the 3,5-dimethyladamantyl group generally directs the acylation to the para position of monosubstituted aromatic rings to minimize steric hindrance.

Aromatic SubstrateCatalystProduct
BenzeneAlCl₃1-(3,5-Dimethyladamantan-1-yl)-1-phenylmethanone
TolueneAlCl₃1-(3,5-Dimethyladamantan-1-yl)-1-(p-tolyl)methanone
AnisoleAlCl₃1-(3,5-Dimethyladamantan-1-yl)-1-(4-methoxyphenyl)methanone

This table illustrates potential products from Friedel-Crafts acylation reactions.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. easetolearn.com These compounds can be deprotonated by a base to form a nucleophilic enolate, which can then be acylated by this compound.

Examples of active methylene compounds include diethyl malonate and ethyl acetoacetate. easetolearn.com The reaction provides a route to β-dicarbonyl compounds containing the bulky 3,5-dimethyladamantyl moiety.

(CH₃)₂Ad-COCl + CH₂(COOEt)₂ --(Base)--> (CH₃)₂Ad-COCH(COOEt)₂ + HCl

This reaction extends the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Rearrangement Reactions

The reactivity of this compound is notably characterized by its participation in rearrangement reactions, which facilitate the transformation of the acyl chloride functional group into other valuable chemical moieties. Among these, the Curtius rearrangement stands out as a pivotal pathway for the synthesis of isocyanates.

Curtius Rearrangement to Form 1-Isocyanato-3,5-dimethyladamantane

The Curtius rearrangement provides a reliable and effective method for converting this compound into 1-Isocyanato-3,5-dimethyladamantane. This transformation is a cornerstone of synthetic organic chemistry, enabling the conversion of carboxylic acid derivatives into isocyanates, which are versatile intermediates for a variety of other functional groups like amines, ureas, and carbamates nih.gov.

The reaction proceeds via a two-step sequence. The first step involves the conversion of the acyl chloride into an acyl azide. A common method to achieve this is the reaction of the this compound with an azide salt, such as sodium azide nih.gov.

The second step is the thermal or photochemical decomposition of the resulting 3,5-Dimethyladamantane-1-carbonyl azide. Upon heating, this intermediate undergoes a concerted rearrangement, extruding nitrogen gas (N₂) and forming the stable 1-Isocyanato-3,5-dimethyladamantane product organic-chemistry.orgmasterorganicchemistry.com. The isocyanate can often be isolated or used in situ for subsequent reactions masterorganicchemistry.com.

Table 1: General Parameters for Curtius Rearrangement

Parameter Description Typical Conditions
Starting Material This compound-
Azide Source Provides the azide nucleophile to form the acyl azide intermediate.Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃)
Solvent An inert solvent that does not react with the intermediates.Toluene, Acetonitrile, Dichloromethane
Temperature Required for the thermal decomposition of the acyl azide.Varies, often elevated temperatures (e.g., > 80 °C) are used.
Intermediate 3,5-Dimethyladamantane-1-carbonyl azideTypically not isolated due to its potentially explosive nature.
Product 1-Isocyanato-3,5-dimethyladamantaneA stable isocyanate.

Mechanistic Investigations of the Curtius Pathway and Process Intensification

Mechanistic Investigations:

Mechanistic studies of the Curtius rearrangement have evolved over time. Initially, the reaction was thought to proceed through a stepwise mechanism involving the formation of a highly reactive acyl nitrene intermediate after the loss of nitrogen gas nih.gov. However, extensive research, including the lack of byproducts expected from nitrene insertion reactions, has led to the consensus that the rearrangement occurs via a concerted mechanism masterorganicchemistry.com.

In this concerted pathway, the migration of the 3,5-dimethyladamantyl group to the nitrogen atom occurs simultaneously with the expulsion of the dinitrogen molecule. This process involves a transition state where the migrating group, the carbonyl carbon, and the nitrogen atoms are all involved. A key feature of this mechanism is the complete retention of the stereochemistry of the migrating group, although for the achiral 3,5-dimethyladamantyl group, this is not a factor. The absence of a discrete nitrene intermediate contributes to the clean nature and high yields often observed in this reaction.

Process Intensification:

The Curtius rearrangement, while synthetically valuable, presents safety challenges, particularly on a larger scale. The acyl azide intermediates are high-energy compounds and can be explosive nih.gov. This has driven research into process intensification, with a significant focus on the use of continuous-flow technology nih.govconsensus.app.

Continuous-flow reactors offer substantial advantages for performing the Curtius rearrangement of this compound:

Enhanced Safety: Flow reactors minimize the volume of the hazardous acyl azide intermediate present at any given moment, significantly reducing the risk associated with its potential decomposition almacgroup.com.

Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for rapid and precise heating to the temperatures required for the rearrangement, and efficient cooling, preventing thermal runaways nih.gov.

A typical flow setup would involve mixing a stream of this compound in a suitable solvent with a stream of an azide source. This mixture then passes through a heated reactor coil where the rearrangement takes place. The resulting stream containing 1-Isocyanato-3,5-dimethyladamantane can then be collected or directly introduced to another reagent stream for further functionalization nih.govvapourtec.com. The use of solid-supported azide reagents, such as an azide ion-exchange monolith, has also been developed to further enhance the safety profile by immobilizing the azide source within the reactor nih.gov.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Curtius Rearrangement

Feature Batch Processing Continuous Flow Processing
Safety Higher risk due to accumulation of potentially explosive acyl azide intermediate.Significantly improved safety profile by minimizing the quantity of hazardous intermediate at any time almacgroup.com.
Heat Transfer Less efficient, potential for localized hot spots and thermal runaway.Excellent heat transfer allows for precise temperature control and rapid heating/cooling nih.gov.
Scalability Scaling up can be problematic and increases safety risks.Readily scalable by running the system for longer periods or using parallel reactors ("scaling out").
Process Control Less precise control over reaction parameters like residence time and mixing.Precise control over mixing, temperature, and residence time, leading to cleaner reactions and higher purity vapourtec.com.
Integration Difficult to integrate with subsequent reaction steps.Easily integrated into multi-step "telescoped" syntheses, reducing workup and purification steps almacgroup.com.

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyladamantane 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. While specific experimental NMR data for 3,5-Dimethyladamantane-1-carbonyl chloride is not extensively reported in the literature, a detailed analysis can be extrapolated from the known spectra of its precursors and related adamantane (B196018) derivatives, such as 1-chloro-3,5-dimethyladamantane and 3,5-dimethyl-1-adamantanol.

The ¹H NMR spectrum is expected to exhibit signals corresponding to the methyl and adamantyl cage protons. The two methyl groups at the 3- and 5-positions are chemically equivalent and should appear as a singlet. The protons on the adamantane cage will present as a series of multiplets, characteristic of the rigid, polycyclic system. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing carbonyl chloride group.

The ¹³C NMR spectrum provides more detailed information about the carbon framework. The spectrum will show distinct signals for the carbonyl carbon, the quaternary carbons of the adamantane cage (including those bearing the methyl groups and the carbonyl chloride), the methine protons, and the methylene protons. The chemical shift of the carbonyl carbon is expected to be in the typical range for acyl chlorides.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃Singlet~29-31
Adamantane CH₂Multiplets~40-50
Adamantane CHMultiplets~30-35
Quaternary C-CH₃-~30-32
Quaternary C-COCl-~50-55
C=O-~175-180

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational characteristics of molecules.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This band typically appears in the region of 1780-1815 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The spectrum will also feature characteristic C-H stretching vibrations of the methyl and adamantane cage methylene groups in the 2800-3000 cm⁻¹ region. C-Cl stretching vibrations are expected at lower frequencies.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (Adamantane & CH₃)2850-29602850-2960
C=O Stretch (Acyl Chloride)1780-18151780-1815
CH₂ Scissoring/Bending~1450~1450
C-Cl Stretch650-850650-850

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation. A prominent fragmentation pathway would involve the loss of the chlorine radical followed by the loss of carbon monoxide to yield the stable 3,5-dimethyladamantyl cation. Further fragmentation of the adamantane cage can also occur, leading to a series of smaller, characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
[M]⁺C₁₃H₁₉ClO⁺Molecular Ion
[M-Cl]⁺C₁₃H₁₉O⁺Loss of Chlorine radical
[M-COCl]⁺C₁₂H₁₉⁺Loss of Carbonyl chloride radical

X-Ray Diffraction Analysis of Crystallized Derivatives for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing. While the crystal structure of this compound itself has not been reported, studies on closely related adamantane derivatives, such as esters, offer valuable insights.

Computational and Theoretical Investigations of 3,5 Dimethyladamantane 1 Carbonyl Chloride

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

DFT studies on various adamantane (B196018) derivatives have successfully characterized their structures. nih.govresearchgate.net For 3,5-Dimethyladamantane-1-carbonyl chloride, DFT calculations would likely predict a structure with the characteristic rigid adamantane cage. The bond lengths within the adamantane framework are expected to be around 1.53 Å for C-C bonds, which is typical for adamantane derivatives. tandfonline.com The introduction of the two methyl groups at the 3 and 5 positions and the carbonyl chloride group at the 1 position would lead to localized changes in geometry.

The electronic properties, such as the distribution of electron density, can also be determined. The carbonyl chloride group, being electron-withdrawing, would significantly influence the electronic environment of the adamantane core.

Vibrational frequency analysis is another key output of DFT calculations, allowing for the theoretical prediction of infrared and Raman spectra. These calculated frequencies can be used to assign characteristic vibrations for different functional groups within the molecule. tandfonline.com For this compound, characteristic vibrational modes would include the C=O stretch of the carbonyl group, C-Cl stretch, and various C-H stretching and bending modes of the adamantane cage and methyl groups.

Conformational Landscape Analysis and Energetic Considerations

The rigid nature of the adamantane core significantly limits the conformational freedom of its derivatives. However, the substituents can exhibit rotational isomerism. For this compound, the primary source of conformational variability would be the rotation around the C1-C(O)Cl bond.

Computational studies on other substituted adamantanes have shown that different conformations can have distinct energy minima on their potential energy surfaces. researchgate.net A conformational analysis of this compound would involve systematically rotating the carbonyl chloride group to identify the most stable (lowest energy) conformation. The relative energies of different conformers would be calculated to understand their population distribution at a given temperature. It is plausible that steric interactions between the carbonyl chloride group and the methyl groups or the adamantane cage itself would play a crucial role in determining the preferred conformation.

Investigation of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding Motifs

While this compound itself is not a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules. In the solid state or in solution with protic solvents, intermolecular hydrogen bonds could influence the crystal packing and solubility.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to investigate non-covalent interactions in adamantane derivatives. researchgate.net These analyses can reveal the nature and strength of intermolecular contacts, including van der Waals forces and potential weak C-H···O interactions. While the provided information focuses on derivatives with different functional groups, the methodologies are directly applicable to studying the intermolecular forces that would govern the condensed-phase behavior of this compound.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity.

For adamantane derivatives, DFT calculations are used to determine the HOMO and LUMO energies and their spatial distributions. ksu.edu.sa In the case of this compound, the HOMO would likely be localized on the adamantane framework, while the LUMO is expected to be centered on the electron-deficient carbonyl chloride group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.

Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of the molecule's reactivity. ksu.edu.sa Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further identifying sites for electrophilic and nucleophilic attack. tandfonline.com

Strategic Importance As a Synthetic Building Block for Complex Molecules

Scaffold Engineering for Molecular Rigidity and Steric Control in Chemical Synthesis

The adamantane (B196018) skeleton is frequently employed as a building block in chemical synthesis when specific characteristics such as steric bulk, rigidity, and high lipophilicity are desired. mdpi.com The three-dimensional and conformationally rigid nature of the adamantane cage provides a stable and predictable foundation for constructing larger, more complex molecules. acs.org This inherent rigidity is a direct consequence of its diamondoid structure. acs.org

The introduction of a carbonyl chloride group at one of the bridgehead positions of the 3,5-dimethyladamantane core creates a reactive handle for a variety of chemical transformations. This functional group allows for the facile introduction of the bulky 3,5-dimethyladamantyl moiety into other molecules through reactions with nucleophiles such as alcohols, amines, and carbanions.

The presence of methyl groups at the 3 and 5 positions of the adamantane cage significantly enhances its steric profile. nih.gov This increased steric hindrance can be strategically employed to influence the stereochemical outcome of reactions, control access to reactive sites within a molecule, and modulate the binding affinity of a molecule to its biological target. ccspublishing.org.cn For instance, the bulky 3,5-dimethyladamantyl group can act as a "molecular shield," directing incoming reagents to a specific face of a molecule or preventing unwanted side reactions. researchgate.net

The steric effect of the 3,5-dimethyladamantyl group has been shown to be a critical factor in modulating intramolecular reactivity and restricting the access of hydrolytic enzymes, thereby increasing the stability and plasma half-life of drug molecules. researchgate.net This level of steric control is a powerful tool in rational drug design and the synthesis of other functional materials.

Table 1: Comparison of Adamantane Scaffolds

Adamantane Derivative Key Features Primary Applications in Scaffold Engineering
Adamantane Rigid, lipophilic, basic scaffold Introduction of rigidity and lipophilicity
1-Adamantanecarbonyl chloride Reactive handle for introducing the adamantyl group Acylation reactions to attach the adamantane core
3,5-Dimethyladamantane-1-carbonyl chloride Increased steric bulk due to methyl groups Steric control in synthesis, modulation of biological activity

Utility in the Preparation of Modified Oligonucleotides for Biochemical Applications

The modification of oligonucleotides with various chemical moieties is a crucial strategy for enhancing their therapeutic and diagnostic properties. These modifications can improve nuclease resistance, cellular uptake, and binding affinity to target sequences. The lipophilic and sterically demanding nature of the adamantane group makes it an attractive candidate for such modifications.

While direct studies on this compound for oligonucleotide modification are not extensively documented, the use of the closely related adamantane-1-carbonyl chloride provides a strong precedent for its potential utility. sigmaaldrich.com Adamantane-1-carbonyl chloride has been utilized in the preparation of amine-modified oligodeoxynucleotides, which are important for the fabrication of DNA microarrays. sigmaaldrich.com The adamantoyl group can be introduced by reacting the carbonyl chloride with an amino-linker attached to the oligonucleotide.

The introduction of a bulky lipophilic group like the 3,5-dimethyladamantyl moiety at the 5'- or 3'-end of an oligonucleotide, or even at an internal position, can be expected to confer several advantageous properties. The significant lipophilicity of the adamantane cage can enhance the oligonucleotide's ability to cross cell membranes, a major barrier to the efficacy of many oligonucleotide-based therapeutics. pensoft.net

Furthermore, the steric bulk of the 3,5-dimethyladamantyl group can provide a "steric shield," protecting the oligonucleotide from degradation by nucleases. This is a critical factor in increasing the in vivo half-life of therapeutic oligonucleotides. The rigid adamantane scaffold can also influence the conformational properties of the oligonucleotide, potentially improving its hybridization characteristics with a target RNA or DNA sequence.

The reaction of this compound with an amine-modified oligonucleotide would proceed via a standard acylation mechanism to form a stable amide bond. The increased steric hindrance of the 3,5-dimethyl derivative compared to the unsubstituted adamantane-1-carbonyl chloride might necessitate optimized reaction conditions to achieve efficient coupling.

Table 2: Potential Applications of 3,5-Dimethyladamantyl-Modified Oligonucleotides

Application Area Rationale for Modification
Antisense Therapy Enhanced cellular uptake and nuclease resistance
siRNA Delivery Improved stability and cellular penetration
DNA Microarrays Hydrophobic surface for improved immobilization
Aptamer Development Increased structural diversity and binding affinity

Bridged Polycyclic System Construction

The construction of complex, bridged polycyclic systems is a significant challenge in organic synthesis. The rigid and well-defined three-dimensional structure of the adamantane framework makes it an excellent starting point for the synthesis of such intricate molecular architectures. researchgate.net this compound, with its reactive functional group appended to this rigid core, serves as a versatile precursor for building more complex bridged systems.

The carbonyl chloride group can be readily transformed into a variety of other functionalities that can then participate in intramolecular cyclization reactions to form new rings and bridges. For example, the carbonyl chloride can be converted to an alcohol, which can then be used in an intramolecular etherification or a C-H insertion reaction. Alternatively, conversion to an alkene or an alkyne would open up possibilities for intramolecular cycloaddition reactions.

The inherent rigidity of the 3,5-dimethyladamantane scaffold pre-organizes the molecule for such intramolecular reactions, often leading to high stereoselectivity and yield. rsc.org The predictable geometry of the adamantane core allows for the precise positioning of reactive groups, facilitating the desired ring-closing events.

One can envision synthetic strategies where the carbonyl chloride of this compound is used to attach a side chain containing another reactive moiety. Subsequent intramolecular reaction between this new group and another position on the adamantane ring, or with a substituent on the attached side chain, would lead to the formation of a new bridged polycyclic system. The methyl groups at the 3 and 5 positions, in addition to providing steric influence, can also serve as synthetic handles for further functionalization, although their reactivity is lower than that of the bridgehead positions.

Table 3: Potential Intramolecular Reactions for Bridged System Construction

Starting Functionality (from Carbonyl Chloride) Reaction Type Resulting System
Alcohol Intramolecular C-H Insertion New carbocyclic bridge
Alkene Intramolecular Diels-Alder Fused polycyclic system
Diazoketone Intramolecular Carbene Insertion Bridged ketone
Amide Intramolecular Friedel-Crafts Acylation Fused aromatic system

Future Research Trajectories and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis and Derivatization

Traditional methods for the synthesis of acyl chlorides, including those of adamantane (B196018) derivatives, often rely on reagents such as thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Future research will likely focus on the development of more environmentally benign "green" methodologies for the synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride and its subsequent derivatization.

One promising avenue is the exploration of catalytic methods that avoid the use of stoichiometric, corrosive reagents. For instance, processes that utilize catalytic amounts of activators for the carboxylic acid precursor, 3,5-Dimethyladamantane-1-carboxylic acid, could significantly reduce waste. The synthesis of the parent adamantane itself has seen improvements from yields of 30-40% to as high as 98% through the use of superacid catalysis and ultrasound, indicating a precedent for optimizing adamantane chemistry. wikipedia.org

Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, could replace conventional chlorinated solvents often used in these transformations. researchgate.net The principles of green chemistry, which emphasize waste reduction and the use of less hazardous substances, will be a driving force in the innovation of synthetic routes to and from this compound. uniroma1.it

Table 1: Comparison of Traditional and Potential Green Synthesis Approaches

FeatureTraditional MethodsPotential Green Approaches
Reagents Thionyl chloride, Oxalyl chlorideCatalytic activators, Enzymatic methods
Solvents Chlorinated solvents (e.g., Dichloromethane)Ionic liquids, Supercritical CO2, Bio-based solvents
Byproducts SO2, HCl, CO, CO2Water, Recyclable catalysts
Energy Input Often requires heatingPotentially milder reaction conditions, use of ultrasound or microwaves

Exploration of Novel Catalytic Transformations Involving the Adamantane Moiety

The rigid and sterically demanding nature of the 3,5-dimethyladamantyl group can impart unique reactivity and selectivity in catalytic transformations. Future research is expected to delve into novel catalytic reactions where the adamantane moiety of this compound and its derivatives plays a crucial role.

One area of interest is the use of transition-metal catalysis to achieve previously inaccessible molecular architectures. For example, palladium-catalyzed cross-coupling reactions involving adamantane-containing substrates could lead to the synthesis of novel polymers and functional materials. The development of catalysts that can overcome the steric hindrance of the adamantane cage will be a key challenge. A method for the direct functionalization of adamantanes using photoredox and H-atom transfer catalysis has already shown excellent chemoselectivity for the strong 3° C–H bonds. acs.org

Moreover, the exploration of organocatalysis for reactions involving adamantane derivatives is a burgeoning field. The bulky adamantyl group can act as a chiral auxiliary or a sterically directing group in asymmetric catalysis, potentially leading to high levels of enantioselectivity in the synthesis of chiral molecules.

Integration of Advanced Computational Techniques for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery and design of new materials and chemical processes. tandfonline.com Future research on this compound and its derivatives will undoubtedly benefit from the integration of advanced computational techniques.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. mdpi.comnih.gov For instance, DFT can help in understanding the reaction mechanisms of catalytic transformations, predicting the outcomes of reactions, and designing more efficient catalysts. mdpi.com Computational studies have already been used to analyze the binding modes and affinities of adamantane derivatives in biological systems. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to model the behavior of adamantane-containing molecules in larger systems, such as polymers, membranes, or supramolecular assemblies. This can provide valuable insights into the structure-property relationships of materials derived from this compound and guide the design of new materials with tailored properties.

Table 2: Applications of Computational Techniques in Adamantane Chemistry

Computational TechniqueApplicationPotential Insights for this compound
Density Functional Theory (DFT) Reaction mechanism studies, Spectroscopic prediction, Electronic structure analysisUnderstanding reactivity, predicting IR and NMR spectra, designing novel reactions
Molecular Dynamics (MD) Simulation of molecular motion and interactions in complex systemsPredicting the self-assembly of derivatives, understanding interactions with biological targets
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity based on molecular structureDesigning new drug candidates from adamantane derivatives

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Supramolecular Chemistry

The future of research involving this compound lies in interdisciplinary collaborations that bridge the gap between organic synthesis, materials science, and supramolecular chemistry. The unique properties of the adamantane cage make it an ideal building block for creating novel materials and complex molecular systems. researchgate.net

In materials science, derivatives of this compound can be used as monomers for the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties. The rigid adamantane core can improve the glass transition temperature and modulus of polymers. Adamantane derivatives have already found applications in polymeric materials and thermally stable lubricants. wikipedia.org

In supramolecular chemistry, the adamantane moiety is a well-known guest for host molecules such as cyclodextrins and cucurbiturils, forming stable host-guest complexes. nih.govmdpi.com This property can be exploited to construct self-assembling systems, drug delivery vehicles, and molecular sensors. The derivatization of this compound with different functional groups can be used to tune the binding affinity and selectivity of these supramolecular systems. The formation of adamantane-based supramolecular self-associating amphiphiles has been explored for their antimicrobial properties. tandfonline.com

The convergence of these fields will enable the rational design and synthesis of sophisticated molecular systems with emergent properties, driven by the unique structural contributions of the 3,5-dimethyladamantyl group.

Q & A

Q. How can impurities in this compound be quantified, and what are their origins?

  • Methodological Answer : Common impurities include unreacted carboxylic acid (from incomplete chlorination) and hydrolyzed byproducts. Reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column can separate and quantify these. Calibration curves using certified reference materials (CRMs) ensure accuracy, as demonstrated for similar adamantane derivatives .

Q. What role does the adamantane scaffold play in enhancing the bioactivity of this compound derivatives?

  • Methodological Answer : The rigid adamantane cage improves metabolic stability and membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogues (e.g., ester or amide derivatives) and testing in vitro models. For example, memantine (a structurally related adamantane amine) shows NMDA receptor antagonism, suggesting potential neuroprotective applications for this acyl chloride .

Q. How can computational chemistry aid in predicting the reactivity of this compound with nucleophiles?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (e.g., the carbonyl carbon) to predict regioselectivity .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C) can assess hydrolysis kinetics. LC-MS/MS monitors degradation products over time, while circular dichroism (CD) or fluorescence spectroscopy evaluates interactions with biomolecules like serum albumin .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Slow vapor diffusion with hexane/ethyl acetate mixtures promotes crystal growth. Cryogenic X-ray diffraction (100 K) mitigates thermal motion artifacts. For stubborn cases, co-crystallization with stabilizing agents (e.g., crown ethers) may be necessary .

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